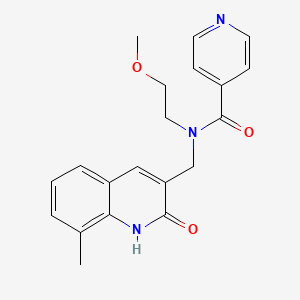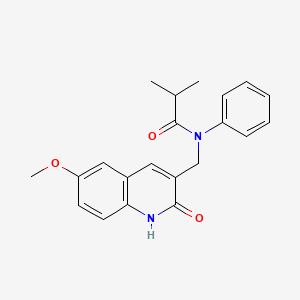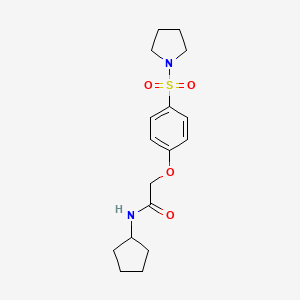
N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as CCG-63802, is a novel small molecule that has shown promising results in various scientific research studies. This compound was first synthesized in 2007 by researchers at the University of Michigan, and since then, it has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that plays a critical role in various cellular processes by phosphorylating a wide range of target proteins. N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds to the ATP-binding site of CK2, thereby preventing the phosphorylation of its target proteins. This inhibition of CK2 activity has been shown to have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide are primarily related to its inhibition of CK2 activity. CK2 has been shown to play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to result in decreased cell proliferation and increased apoptosis in various cancer cell lines. Additionally, N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory cytokine interleukin-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity for CK2. Unlike other protein kinase inhibitors that may also inhibit other protein kinases, N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to be highly specific for CK2. This specificity makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to achieve high concentrations of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in cell culture experiments.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of focus could be the development of more potent and selective CK2 inhibitors based on the structure of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. Another potential area of focus could be the use of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in combination with other drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to investigate the potential role of CK2 in various cellular processes and to identify new targets for CK2 inhibitors.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves a multi-step process that begins with the reaction of 4-bromoanisole with cyclopentylmagnesium bromide to form 4-cyclopentylmethoxyanisole. This intermediate is then reacted with 4-pyrrolidin-1-ylsulfonyl chloride to form the final product, N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The overall yield of this synthesis method is approximately 30%, and the purity of the final product is typically greater than 98%.
Applications De Recherche Scientifique
N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus has been its use as a tool compound for studying the role of the protein kinase CK2 in various cellular processes. CK2 is a ubiquitous and highly conserved protein kinase that plays a critical role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of this protein kinase in various cellular processes.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-14-5-1-2-6-14)13-23-15-7-9-16(10-8-15)24(21,22)19-11-3-4-12-19/h7-10,14H,1-6,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOTJAHNSWLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

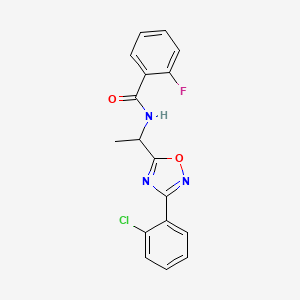


![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)

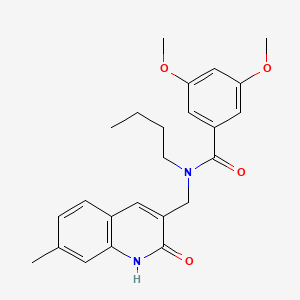


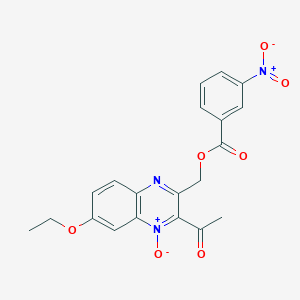
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)

